3-Hydroxyphenylurea
CAS No.: 701-82-6
Cat. No.: VC0535377
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701-82-6 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | (3-hydroxyphenyl)urea |
| Standard InChI | InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11) |
| Standard InChI Key | IPRCBIWIPMJXIK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)O)NC(=O)N |
| Canonical SMILES | C1=CC(=CC(=C1)O)NC(=O)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties
3-Hydroxyphenylurea, systematically named 1-(3-hydroxyphenyl)urea, is a white crystalline solid with a molecular weight of 152.15 g/mol . Its physicochemical properties are critical for understanding its stability and bioavailability:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₂O₂ |
| CAS Number | 621-42-1 |
| Melting Point | 145–148°C |
| Boiling Point | 313.1±25.0°C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| LogP (Partition Coefficient) | 0.36 |
The compound’s low LogP value suggests moderate hydrophilicity, potentially enhancing solubility in aqueous biological matrices . The hydroxyl group at the meta position facilitates hydrogen bonding, influencing both crystalline packing and interactions with biological targets .
Synthesis and Structural Characterization
Synthetic Routes
While direct synthesis protocols for 3-hydroxyphenylurea are sparsely documented, analogous urea derivatives provide methodological insights. A plausible route involves the reaction of 3-aminophenol with an isocyanate precursor under controlled conditions . For example, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized via nucleophilic and electrophilic substitutions followed by oxidation, yielding a crystalline product characterized by NMR and X-ray diffraction .
Key Reaction Steps:
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Nucleophilic Substitution: 3-Aminophenol reacts with an isocyanate (e.g., phenyl isocyanate) in acetonitrile.
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Oxidation: Intermediate purification via recrystallization from ethanol/acetone mixtures .
Spectroscopic Analysis
Structural confirmation relies on advanced spectroscopic techniques:
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¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, while urea NH groups appear as broad singles near δ 8.5–9.5 ppm .
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¹³C NMR: The carbonyl carbon (C=O) is observed at δ 155–160 ppm, consistent with urea derivatives .
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FT-IR: Stretching vibrations at 3320 cm⁻¹ (N–H) and 1640 cm⁻¹ (C=O) confirm urea functionality .
X-ray crystallography of related compounds reveals monoclinic crystal systems (space group P2₁/n) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
Pharmacological Activity
Anti-Inflammatory Mechanisms
Studies on structurally similar ureas demonstrate significant anti-inflammatory effects. 1,3-Bis(p-hydroxyphenyl)urea reduced paw edema in rat models at doses ≥50 mg/kg, comparable to diclofenac sodium . Mechanistically, it suppressed pro-inflammatory cytokines:
| Cytokine | Reduction (%) at 200 mg/kg |
|---|---|
| IL-6 | 58±4 |
| IL-1β | 63±5 |
| TNF-α | 49±3 |
These effects correlate with cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis . Neutrophil counts decreased by 40% in treated groups, indicating modulation of innate immune responses .
| Parameter | 50 mg/kg | 200 mg/kg |
|---|---|---|
| ALT (U/L) | 35±4 | 78±6 |
| AST (U/L) | 40±5 | 85±7 |
Future Directions and Applications
The pharmacological profile of 3-hydroxyphenylurea warrants further investigation into:
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Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and reduce hepatotoxicity.
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Target Identification: Screening against kinase families (e.g., ROCK, VEGFR) implicated in inflammatory pathways.
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Formulation Development: Improving bioavailability through prodrug strategies or nanoencapsulation.
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